4-(Dimethylamino)butane-2-sulfonic acid
Description
4-(Dimethylamino)butane-2-sulfonic acid (C₆H₁₅NO₃S, MW 181.25 g/mol) is an aliphatic sulfonic acid derivative featuring a dimethylamino group at the 4-position and a sulfonic acid group at the 2-position of a butane backbone. Its structure combines strong acidity from the sulfonic acid group (pKa ~1–2) with moderate basicity from the tertiary amine, making it water-soluble and reactive in both aqueous and organic media.
Properties
CAS No. |
906073-12-9 |
|---|---|
Molecular Formula |
C6H15NO3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(dimethylamino)butane-2-sulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-6(11(8,9)10)4-5-7(2)3/h6H,4-5H2,1-3H3,(H,8,9,10) |
InChI Key |
WINBLTHHMBUHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varied Alkylamino Groups
- 4-(Octylamino)butane-2-sulfonic Acid (C₁₂H₂₇NO₃S, MW 265.41 g/mol, CAS 906073-08-3): This compound replaces the dimethylamino group with a longer octylamino chain. The increased hydrophobicity reduces water solubility compared to the target compound, making it more suitable for surfactant applications .
| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | 4-(Octylamino)butane-2-sulfonic Acid |
|---|---|---|
| Solubility | High in water | Moderate in water, better in organics |
| Applications | Catalysis, buffer systems | Detergents, emulsifiers |
Aromatic Sulfonic Acids with Dimethylamino Groups
- p-(Dimethylamino)benzoic Acid (C₉H₁₁NO₂, MW 165.18 g/mol, CAS 619-84-1): Features a dimethylamino group on an aromatic ring and a carboxylic acid. The carboxylic acid (pKa ~4.5–5) is less acidic than the sulfonic acid in the target compound, limiting its use in strongly acidic environments. Applications include organic synthesis intermediates and dye precursors .
- Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate (Tropaeolin D): An aromatic sulfonate with an azo chromophore. Unlike the aliphatic target compound, this dye is used as a pH indicator due to its color-changing properties .
| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | p-(Dimethylamino)benzoic Acid | Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate |
|---|---|---|---|
| Acidity (pKa) | ~1–2 (sulfonic acid) | ~4.5–5 (carboxylic acid) | ~1–2 (sulfonic acid) |
| Key Applications | Catalysis, surfactants | Organic synthesis, dyes | pH indicators, dyes |
Sulfonic Acid Derivatives in Catalysis
- PEG-OSO₃H (Polymer-supported sulfonic acid): A recyclable catalyst used in Ritter and Knoevenagel reactions. Unlike the small-molecule target compound, PEG-OSO₃H’s polymeric structure enables easy separation from reaction mixtures but may exhibit lower activity due to diffusion limitations .
Camphorsulfonic Acid (CSA, C₁₀H₁₆O₄S, MW 232.29 g/mol):
A chiral sulfonic acid widely used in asymmetric synthesis. The rigid camphor backbone provides stereochemical control, a feature absent in the flexible aliphatic target compound .
| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | PEG-OSO₃H | Camphorsulfonic Acid |
|---|---|---|---|
| Structure | Small molecule | Polymer-supported | Chiral small molecule |
| Catalytic Advantages | High acidity, solubility | Recyclability | Stereoselectivity |
Amino Acid Derivatives with Sulfur-Containing Groups
- Methionine (C₅H₁₁NO₂S, MW 149.21 g/mol): A sulfur-containing amino acid with a thioether group. Unlike the sulfonic acid in the target compound, methionine’s thioether participates in methylation reactions and antioxidant pathways .
- 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (C₁₂H₁₅NO₅S, MW 285.32 g/mol): Contains a sulfonyl group and benzoylamino substituent. The sulfonyl group (pKa ~1–2) mimics the acidity of the target’s sulfonic acid but introduces steric hindrance, affecting substrate binding in enzymatic systems .
| Property | 4-(Dimethylamino)butane-2-sulfonic Acid | Methionine | 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid |
|---|---|---|---|
| Functional Groups | Sulfonic acid, dimethylamino | Thioether, amino | Sulfonyl, benzoylamino |
| Biological Role | Limited | Essential amino acid | Enzyme inhibition, drug design |
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